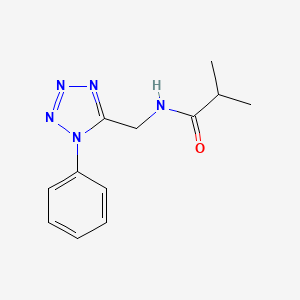

N-((1-フェニル-1H-テトラゾール-5-イル)メチル)イソブチルアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values

科学的研究の応用

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide has several scientific research applications:

作用機序

Target of Action

It is known that tetrazoles, a class of compounds to which n-((1-phenyl-1h-tetrazol-5-yl)methyl)isobutyramide belongs, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Mode of Action

Tetrazoles, in general, have both electron-donating and electron-withdrawing properties . This allows them to interact with various biological targets in a unique manner. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide could potentially affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazoles are more soluble in lipids than carboxylic acids , which could potentially enhance the bioavailability of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it can be inferred that N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide could potentially have diverse effects at the molecular and cellular levels.

準備方法

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide typically involves a multi-step process. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 to form 5-phenyl-1H-tetrazole . This intermediate can then be further reacted with isobutyryl chloride to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .

化学反応の分析

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the tetrazole ring.

類似化合物との比較

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide can be compared with other tetrazole derivatives, such as:

1-(2-methoxy-phenyl)-5-phenyl-1H-tetrazole: This compound has a methoxy group instead of an isobutyramide moiety, which may alter its biological activity and chemical reactivity.

N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: This derivative features a hydrazine carboxamide group, providing different pharmacological properties.

1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: The presence of trifluoromethyl and methanesulfonamide groups in this compound can lead to unique chemical and biological behaviors.

生物活性

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.

Chemical Structure and Synthesis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide features a tetrazole ring, which is known for its ability to participate in various biological interactions. The synthesis of this compound typically involves the reaction of isobutyramide with phenyl-tetrazole derivatives, utilizing methods that ensure high yields and purity.

The biological activity of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds containing tetrazole moieties can act as inhibitors for various enzymes, including xanthine oxidase (XO), which plays a crucial role in purine metabolism.

Key Findings:

- Xanthine Oxidase Inhibition : Similar tetrazole-containing compounds have shown significant inhibitory effects on XO, with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 value of 0.031 μM, indicating potent inhibition .

- Antioxidant Activity : Compounds with tetrazole structures have also been associated with antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide may exhibit anti-inflammatory effects by modulating inflammatory pathways.

Case Studies

Several studies have investigated the biological activity of tetrazole derivatives, providing insights into their pharmacological properties:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | 2-(1-phenyl-1H-tetrazol-5-yl)-thio-N-isobutyramide | Antioxidant and anti-inflammatory | Not specified |

| 2 | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | XO inhibitor | 0.031 μM |

| 3 | Fluorinated 1-Phenyl-1H-tetrazol-5-yl derivatives | General biological activity | Variable |

In Vitro Studies

In vitro assays have been crucial in establishing the biological activity of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide. These studies typically assess the compound's effects on cell viability, enzyme inhibition, and modulation of signaling pathways.

特性

IUPAC Name |

2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATLQGHZETUJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。